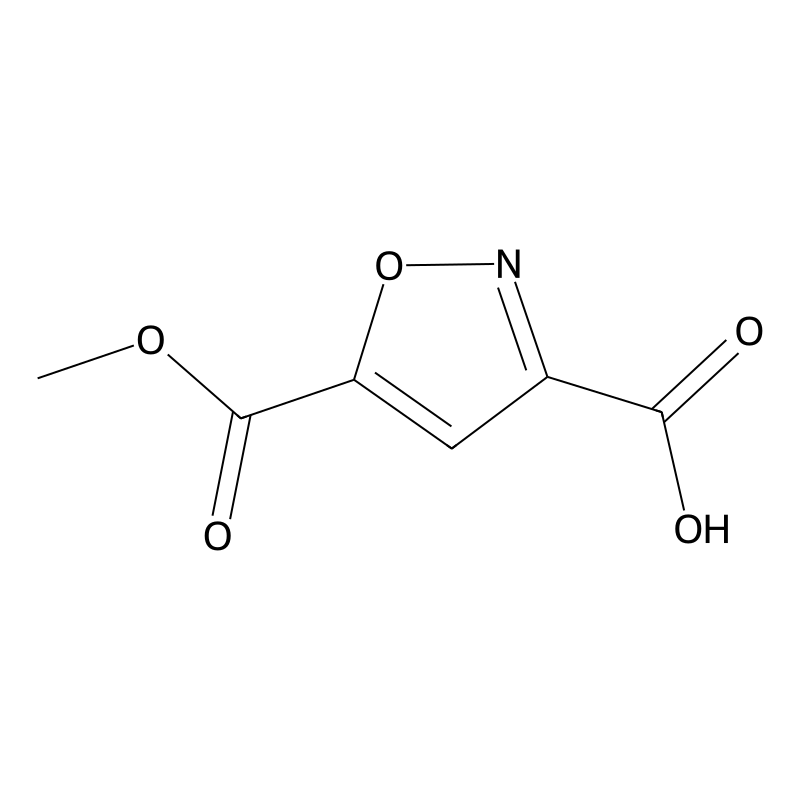5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis
Some studies explore methods for synthesizing 5-MCCA. These methods typically involve condensation reactions between various starting materials. For instance, one paper describes the synthesis of 5-MCCA from ethyl oxalate and hydroxylamine hydrochloride [].
Properties
Research also investigates the chemical properties of 5-MCCA. This includes its structure, spectroscopic properties, and reactivity. For example, another study describes the crystal structure and spectroscopic analysis of 5-MCCA [].
5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. The structure features a methoxycarbonyl group and two carboxylic acid functional groups, indicating its potential as a versatile building block in organic synthesis. Though specific literature on this compound is limited, it falls within the class of dihydrooxazole carboxylic acids, which are known for their diverse chemical properties and potential applications in pharmaceuticals and agrochemicals.
The chemical reactivity of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid can be inferred from its functional groups. Generally, dihydrooxazole derivatives can undergo various reactions, including:
- Esterification: Reaction with alcohols to form esters.
- Decarboxylation: Loss of carbon dioxide under certain conditions.
- Nucleophilic substitutions: Particularly at the carbon adjacent to the nitrogen atom in the oxazole ring.
Due to the lack of specific studies on this compound's reactions, further experimental investigations would be necessary to elucidate its reactivity profile.
Synthesis methods for 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid can be derived from general strategies used for dihydrooxazole carboxylic acids. Common approaches include:
- Cyclization Reactions: Involving amides and carboxylic acids.
- Microwave-Assisted Synthesis: A method that has been optimized for creating substituted oxazoles and could be adapted for this compound .
- Domino Reactions: These reactions allow for the simultaneous formation of multiple bonds and could be utilized in synthesizing complex derivatives .
Experimental synthesis would require careful optimization to achieve high yields and purity.
Several compounds share structural similarities with 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid. Here is a comparison highlighting their uniqueness:
The uniqueness of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid lies in its specific substitution pattern and the presence of both methoxycarbonyl and carboxylic acid groups, which may confer distinct chemical reactivity and potential biological properties compared to its analogs. Further research is required to fully understand its characteristics and applications.








